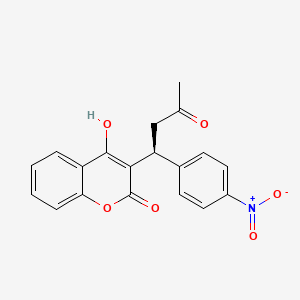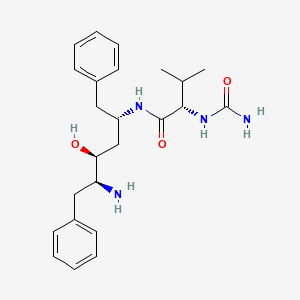
trans Resveratrol-3,5-disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Resveratrol 3,5-disulfate is a stilbenoid . It is a derivative of resveratrol, a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its antioxidant and anticarcinogenic effects .
Molecular Structure Analysis
The molecular formula of trans Resveratrol-3,5-disulfate is C14H12O9S2 . Its IUPAC name is [3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate . The molecular weight is 388.4 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving trans Resveratrol-3,5-disulfate are not available, resveratrol and its derivatives are known to undergo various reactions. For instance, resveratrol can be analyzed using high-performance liquid chromatography (HPLC) coupled with different detectors .
Physical And Chemical Properties Analysis
The physical and chemical properties of trans Resveratrol-3,5-disulfate include a molecular weight of 388.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, a Rotatable Bond Count of 6, an Exact Mass of 387.99227430 g/mol, a Monoisotopic Mass of 387.99227430 g/mol, a Topological Polar Surface Area of 164 Ų, a Heavy Atom Count of 25, and a Formal Charge of 0 .
Wissenschaftliche Forschungsanwendungen
Chemoprevention and Cancer Therapy
trans-Resveratrol, a form of resveratrol, exhibits properties that contribute to the chemoprevention of colorectal cancer. Studies in vitro have shown its protective activity through the inhibition of proliferation and induction of apoptosis. Animal models of colon carcinogenesis also reveal its chemopreventive activity, reducing preneoplastic lesions and tumor incidence. The potential of trans-Resveratrol in clinical trials for preventing colon carcinogenesis is supported by current findings (Juan, Alfaras, & Planas, 2012). Furthermore, despite the lack of progress in clinical trials, resveratrol has been anticipated to significantly impact cancer therapy. Efforts to enhance its bioavailability through new formulations or developing more potent analogs may pave the way for its use in cancer treatment (Ren et al., 2021).
Safety And Hazards
Eigenschaften
CAS-Nummer |
858187-21-0 |
|---|---|
Produktname |
trans Resveratrol-3,5-disulfate |
Molekularformel |
C14H12O9S2 |
Molekulargewicht |
388.361 |
IUPAC-Name |
[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
InChI-Schlüssel |
AUJFEUYHBMJMOQ-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O |
Synonyme |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
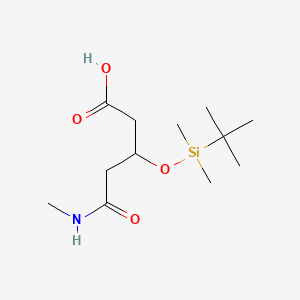
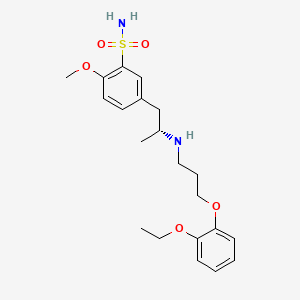
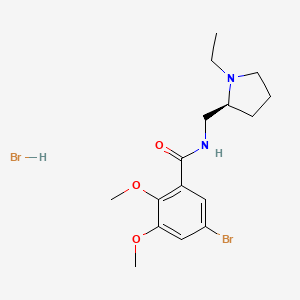
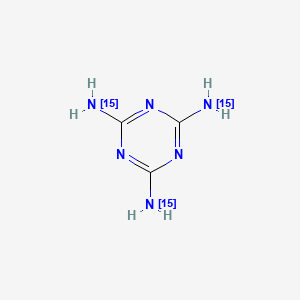
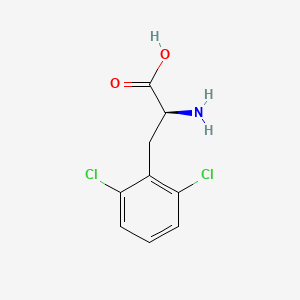
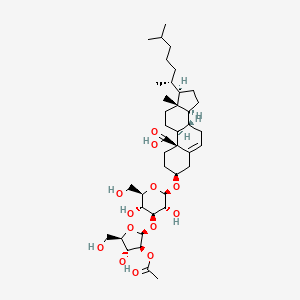
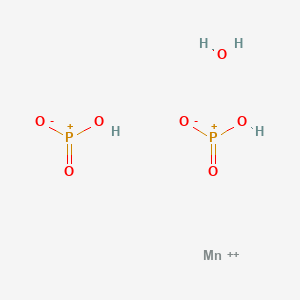
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)
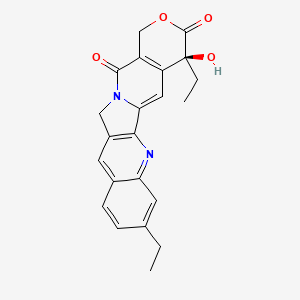
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
